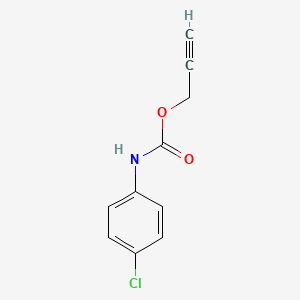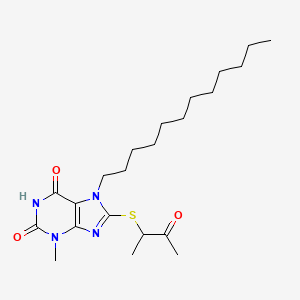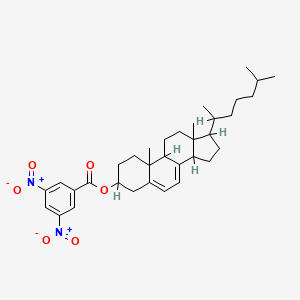
N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)butylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-1-butanamine hydrochloride is a synthetic organic compound with the molecular formula C20H27Cl2NO. It is known for its unique structure, which includes a biphenyl group, an ethyl chain, and a chloroethyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-1-butanamine hydrochloride typically involves the following steps:
Formation of the biphenyl ether: The initial step involves the reaction of 2-bromobiphenyl with an appropriate alcohol under basic conditions to form the biphenyl ether.
Alkylation: The biphenyl ether is then alkylated with 2-chloroethylamine in the presence of a base to introduce the chloroethyl group.
Amine formation: The resulting intermediate is further reacted with 1-bromobutane to form the final amine product.
Hydrochloride formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-1-butanamine hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and ethyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, and chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine nucleophile would yield a substituted amine product, while oxidation might produce a corresponding ketone or aldehyde.
科学研究应用
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-1-butanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
作用机制
The mechanism of action of N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-1-butanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The biphenyl group allows for hydrophobic interactions with target proteins, while the chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-2-methyl-1-propanamine hydrochloride
- N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-2-chloro-N-ethyl-1-propanamine hydrochloride
- N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1-propanamine hydrochloride
Uniqueness
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-1-butanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its hydrophobic interactions, while the chloroethyl group provides a reactive site for covalent modifications. These features make it a valuable compound for various research applications.
属性
分子式 |
C20H27Cl2NO |
|---|---|
分子量 |
368.3 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N-[2-(2-phenylphenoxy)ethyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO.ClH/c1-2-3-14-22(15-13-21)16-17-23-20-12-8-7-11-19(20)18-9-5-4-6-10-18;/h4-12H,2-3,13-17H2,1H3;1H |
InChI 键 |
CRMVVVQUFOMAID-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCOC1=CC=CC=C1C2=CC=CC=C2)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B12005603.png)




![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)




![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)


